N-Morpholinyllysergamide tartrate
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Overview
Description
N-Morpholinyllysergamide tartrate is a chemical compound with the molecular formula C24H29N3O8 It is a derivative of lysergic acid and is known for its structural similarity to other lysergamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Morpholinyllysergamide tartrate typically involves the reaction of lysergic acid with morpholine. The process begins with the activation of lysergic acid, followed by the introduction of morpholine to form the morpholinyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired tartrate salt form.
Chemical Reactions Analysis
Types of Reactions
N-Morpholinyllysergamide tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Morpholinyllysergamide tartrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other lysergamide derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Morpholinyllysergamide tartrate involves its interaction with specific molecular targets, primarily neurotransmitter receptors in the brain. The compound binds to serotonin receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various signaling pathways, leading to changes in mood, perception, and cognition.
Comparison with Similar Compounds
N-Morpholinyllysergamide tartrate is often compared to other lysergamides, such as:
Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects, LSD is structurally similar but more potent than this compound.
1P-LSD: Another lysergamide with similar effects but different pharmacokinetics.
AL-LAD: A derivative of LSD with a slightly altered structure, leading to different effects and potency.
This compound is unique due to its specific interaction with serotonin receptors and its potential for reduced peripheral toxicity compared to other lysergamides .
Properties
CAS No. |
63938-26-1 |
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Molecular Formula |
C24H29N3O8 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23N3O2.C4H6O6/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-1(3(7)8)2(6)4(9)10/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
InChI Key |
WWGJSUAZJZMMPW-AJLBZGGQSA-N |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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